Bodipy Cyclopamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

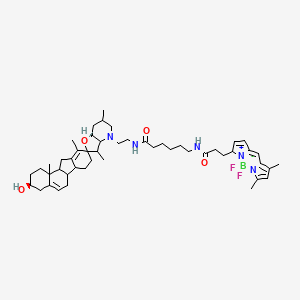

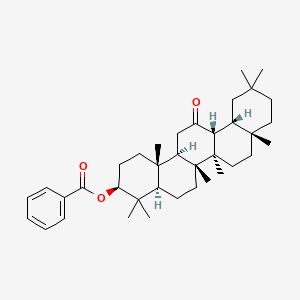

BODIPY-Cyclopamine is a fluorescent derivative of Cyclopamine . It retains potency in Shh signaling inhibition . The CAS Number is 334658-24-1 and it has a molecular weight of 841.90 .

Synthesis Analysis

Cyclopamine and its derivatives have been the focus of considerable research interest due to their potential in cancer therapeutics . The steroidal alkaloids present in the corn lily plant (Veratrum californicum) were found responsible for the induction of cyclopic-type craniofacial birth defects . Jervine and cyclopamine were two important teratogenic compounds isolated from Veratrum californicum .

Molecular Structure Analysis

The molecular structure of BODIPY-Cyclopamine has been studied using techniques such as X-ray photoelectron spectroscopy (XPS) and steady-state absorption spectroscopy . A molecular docking study has provided more detailed insights into the BODIPY-Cyclopamine binding at the atomistic level .

Chemical Reactions Analysis

BODIPY structures substituted with additional carbon–nitrogen double bonds, namely imines, hydrazones, oximes, and related derivatives have been studied for various applications . The SF5 unit in the aryl ring acts as an electron-withdrawing group .

Physical And Chemical Properties Analysis

BODIPY dyes have potent photostability and their beneficial photophysical characteristics render them effective photosensitizers . The absorption spectra of the studied BODIPY dyes were recorded in the range from 200 to 1000 nm at room temperature .

Aplicaciones Científicas De Investigación

Biomedical Applications

BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, including Bodipy Cyclopamine, have attracted attention in biomedical applications . They are used as probes in applications like imaging and sensing due to their unique properties such as strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability .

Photodynamic Therapy

Bodipy Cyclopamine has been employed in areas like photodynamic therapy . This is a type of therapy that uses light-sensitive compounds, and when triggered by light, it can cause lethal effects .

Cancer Treatment

Over the last decade, BODIPY-based molecules have emerged as candidates for cancer treatments . Researchers have developed substances based on BODIPY that accumulate specifically in cancer cells .

Disease Detection

Bodipy Cyclopamine has been used in disease detection . It is a flexible fluorophore with distinct photophysical characteristics and is a fascinating drug development platform .

Real-time Analysis of Ligand Binding

Bodipy Cyclopamine has been used in a NanoBRET-Based Binding Assay for Smoothened (SMO) which allows real-time analysis of ligand binding . This assay allows distinction of two separate binding sites for Bodipy Cyclopamine on the SMO transmembrane core in live cells in real time .

Drug Discovery

The high throughput-compatible assay using Bodipy Cyclopamine is superior to commonly used SMO ligand binding assays in the separation of specific from non-specific ligand binding . This makes it a valuable complement for drug discovery efforts and supports a better understanding of Class F GPCR pharmacology .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRECBXTRAUSE-QEXJUGOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70BF2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747204 |

Source

|

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bodipy Cyclopamine | |

CAS RN |

334658-24-1 |

Source

|

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)